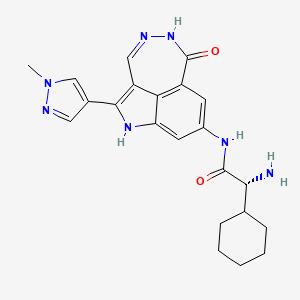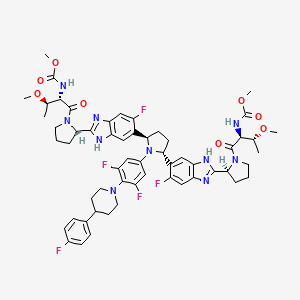
ピブレントアビル
説明
Pibrentasvir is an NS5A inhibitor antiviral agent . It is approved for use with glecaprevir as the combination drug glecaprevir/pibrentasvir (trade name Mavyret in the US and Maviret in the EU) for the treatment of hepatitis C .
Synthesis Analysis
A novel and practical desymmetrization tactic is described to access a new class of pibrentasvir prodrugs . The homotopic benzimidazoles of pibrentasvir are differentiated via a one-pot di-Boc/mono-de-Boc selective N-Boc protection and formaldehyde adduct formation sequence, both enabled by crystallization-induced selectivity .Molecular Structure Analysis
Pibrentasvir has a molecular formula of C57H65F5N10O8 . Its average mass is 1113.180 Da and its mono-isotopic mass is 1112.490723 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Pibrentasvir include a one-pot di-Boc/mono-de-Boc selective N-Boc protection and formaldehyde adduct formation sequence .Physical And Chemical Properties Analysis
Pibrentasvir has a molecular formula of C57H65F5N10O8 . Its average mass is 1113.180 Da and its mono-isotopic mass is 1112.490723 Da .科学的研究の応用
C型肝炎治療
ピブレントアビルは、グレカプレビルとの併用で、C型肝炎ウイルス (HCV) 感染症の治療のための直接作用型抗ウイルス薬 (DAA) として使用されます {svg_1}. この併用療法は、HCV 患者において高い持続ウイルス応答 (SVR) 率を実現しています {svg_2}. この治療の有効性は、再治療症例を含む現実世界シナリオにおいて調査されてきました {svg_3}.
プロドラッグ合成
ピブレントアビルは、プロドラッグの合成に使用されてきました {svg_4}. 新規かつ実用的な脱対称化戦略が、新しいタイプのピブレントアビルプロドラッグにアクセスするために記述されています {svg_5}. ピブレントアビルのホモトピックなベンゾイミダゾールは、ワンポットでのジ-Boc/モノ-脱Boc選択的N-Boc保護とホルムアルデヒド付加体の形成シーケンスによって区別されます {svg_6}. このプロセスは、結晶化誘起選択性によって実現されます {svg_7}.
バイオアベイラビリティの改善
ピブレントアビルの製剤は、困難な物理化学的特性のために、バイオアベイラビリティを改善するために必要とされました {svg_8}. プロドラッグアプローチが追求され、その結果、リン酸塩が発見されました {svg_9}.
位置選択的官能基化
ピブレントアビルの脱対称化は、C2-対称ポリヘテロ環の位置選択的官能基化のための、ホレオ原理の統計的増幅の唯一の既知の応用を表しています {svg_10}.
溶解性向上アプローチ
ピブレントアビルは、溶解性向上プロドラッグアプローチを検討する場合、いくつかのユニークで困難な構造的特徴を示しています {svg_11}. エンドキャップアミノ酸フラグメント、メトキシカルボニル (Moc) 保護O-Me-L-スレオニンは、エピマー化、β-脱離、および求核剤と塩基による容易なMoc開裂を起こしやすい {svg_12}.
脱離基の傾向
脱離基の傾向の増加は、生成物異性体混合物への変換の増加だけでなく、より高い位置選択性をもたらしました {svg_13}.
作用機序
Target of Action
Pibrentasvir is a direct-acting antiviral agent that primarily targets the Hepatitis C virus (HCV) NS5A protein . The NS5A protein plays a crucial role in viral RNA replication and virion assembly .
Mode of Action
Pibrentasvir, as an NS5A inhibitor, interacts with its target by inhibiting the function of the NS5A protein . This interaction disrupts the viral RNA replication and virion assembly processes, thereby preventing the virus from multiplying . In combination with Glecaprevir, another antiviral agent, Pibrentasvir is a useful therapy for patients who experienced therapeutic failure from other NS5A inhibitors .
Biochemical Pathways
The primary biochemical pathway affected by Pibrentasvir is the HCV RNA replication pathway . By inhibiting the NS5A protein, Pibrentasvir disrupts this pathway, leading to a decrease in the production of new viral particles .
Pharmacokinetics
The pharmacokinetics of Pibrentasvir involve its absorption, distribution, metabolism, and excretion (ADME). This combination therapy has been FDA-approved to treat adults with chronic HCV genotypes 1-6 without cirrhosis or with mild cirrhosis .
Result of Action
The ultimate goal of Pibrentasvir’s action is to achieve a sustained virologic response (SVR) , which is defined as having no detectable HCV RNA for twelve or more weeks after the end of treatment . This is considered a cure for the infection . In clinical trials, this combination therapy achieved an SVR12 rate of ≥93% across genotypes 1a, 2a, 3a, 4, 5, and 6 .
Action Environment
The action of Pibrentasvir can be influenced by various environmental factors. It is known, though, that Pibrentasvir is used in combination with Glecaprevir to treat HCV infections in a variety of patient populations, including those with moderate to severe kidney disease and those on dialysis . This suggests that the drug’s action can be effective in diverse physiological environments.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Pibrentasvir plays a crucial role in inhibiting the replication of HCV by targeting the NS5A protein, which is essential for viral RNA replication and assembly. It interacts with various biomolecules, including the NS5A protein, to prevent the formation of the replication complex. This interaction disrupts the viral life cycle and inhibits the production of new virions .
Cellular Effects
Pibrentasvir has significant effects on various types of cells, particularly hepatocytes, which are the primary target cells for HCV infection. It influences cell function by inhibiting the NS5A protein, leading to the disruption of viral replication. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, ultimately reducing the viral load in infected cells .
Molecular Mechanism
The molecular mechanism of Pibrentasvir involves its binding to the NS5A protein, which is a key component of the HCV replication complex. By binding to NS5A, Pibrentasvir inhibits its function, preventing the assembly of the replication complex and the synthesis of viral RNA. This inhibition leads to a decrease in viral replication and the production of new virions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pibrentasvir have been observed to change over time. The compound is stable and maintains its antiviral activity over extended periods. Long-term studies have shown that Pibrentasvir can effectively reduce viral replication and maintain a sustained virologic response in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of Pibrentasvir vary with different dosages in animal models. At therapeutic doses, Pibrentasvir effectively inhibits viral replication without causing significant adverse effects. At higher doses, toxic effects may be observed, including hepatotoxicity and other systemic toxicities. It is important to determine the optimal dosage to achieve maximum efficacy with minimal toxicity .
Metabolic Pathways
Pibrentasvir is primarily metabolized in the liver, where it undergoes biotransformation by various enzymes. The metabolic pathways involve the formation of metabolites that are excreted primarily through the biliary system. The compound interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body .
Transport and Distribution
Pibrentasvir is transported and distributed within cells and tissues through various mechanisms. It is a substrate for transporters such as P-glycoprotein and breast cancer resistance protein, which facilitate its uptake and distribution. The compound accumulates in hepatocytes, where it exerts its antiviral effects by inhibiting the NS5A protein .
Subcellular Localization
Pibrentasvir is localized primarily in the cytoplasm of infected cells, where it interacts with the NS5A protein. The compound’s activity is influenced by its subcellular localization, as it needs to be in close proximity to the replication complex to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing Pibrentasvir to specific cellular compartments .
特性
IUPAC Name |
methyl N-[(2S,3R)-1-[(2S)-2-[6-[(2R,5R)-1-[3,5-difluoro-4-[4-(4-fluorophenyl)piperidin-1-yl]phenyl]-5-[6-fluoro-2-[(2S)-1-[(2S,3R)-3-methoxy-2-(methoxycarbonylamino)butanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]pyrrolidin-2-yl]-5-fluoro-1H-benzimidazol-2-yl]pyrrolidin-1-yl]-3-methoxy-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H65F5N10O8/c1-29(77-3)49(67-56(75)79-5)54(73)70-19-7-9-47(70)52-63-41-25-35(37(59)27-43(41)65-52)45-15-16-46(72(45)34-23-39(61)51(40(62)24-34)69-21-17-32(18-22-69)31-11-13-33(58)14-12-31)36-26-42-44(28-38(36)60)66-53(64-42)48-10-8-20-71(48)55(74)50(30(2)78-4)68-57(76)80-6/h11-14,23-30,32,45-50H,7-10,15-22H2,1-6H3,(H,63,65)(H,64,66)(H,67,75)(H,68,76)/t29-,30-,45-,46-,47+,48+,49+,50+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYSBPDEJWLKKJ-NLIMODCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C(=C3)F)C4CCC(N4C5=CC(=C(C(=C5)F)N6CCC(CC6)C7=CC=C(C=C7)F)F)C8=CC9=C(C=C8F)N=C(N9)C1CCCN1C(=O)C(C(C)OC)NC(=O)OC)NC(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C2=NC3=C(N2)C=C(C(=C3)F)[C@H]4CC[C@@H](N4C5=CC(=C(C(=C5)F)N6CCC(CC6)C7=CC=C(C=C7)F)F)C8=CC9=C(C=C8F)N=C(N9)[C@@H]1CCCN1C(=O)[C@H]([C@@H](C)OC)NC(=O)OC)NC(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H65F5N10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601027946 | |
| Record name | Pibrentasvir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1113.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.1 mg/mL | |
| Record name | Pibrentasvir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13878 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
NS5A is a phosphoprotein that plays an essential role in replication, assembly and maturation of infectious viral proteins. The basal phosphorylated form of NS5A, which is maintained by C-terminal serine cluster, is key in ensuring its interaction with the viral capsid protein, or the core protein. By blocking this interaction, pibrentasvir inhibits the assembly of proteins and production of mature HCV particles. NS5A also interacts with viral and cellular proteins to form the HCV replicase complex, and supports the RNA replication of HCV. | |
| Record name | Pibrentasvir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13878 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
1353900-92-1 | |
| Record name | Pibrentasvir [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353900921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pibrentasvir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13878 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pibrentasvir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl N,Nâ??-(((2R,5R)-1-(3,5-difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)phenyl)pyrrolidine-2,5-diyl)bis((6-fluoro-1H-benzimidazole-5,2-diyl)((2S)-pyrrolidine-2,1-diyl)((2S,3R)-3-methoxy-1-oxobutane-1,2-diyl)))biscarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIBRENTASVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WU922TK3L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does pibrentasvir interact with its target, the HCV NS5A protein?
A1: Pibrentasvir exerts its antiviral activity by binding to the HCV NS5A protein. [] While the exact mechanism remains unclear, studies suggest that pibrentasvir may block the interaction of NS5A with the viral capsid protein, inhibiting the assembly of proteins and formation of new HCV particles. []
Q2: What are the downstream effects of pibrentasvir binding to NS5A?
A2: By inhibiting NS5A, pibrentasvir disrupts critical steps in the HCV lifecycle, including RNA replication and virion assembly. [, ] This leads to a reduction in viral load and ultimately, eradication of the virus.
Q3: What makes pibrentasvir effective against all major HCV genotypes (1-6)?
A3: Pibrentasvir demonstrates potent, pan-genotypic activity, exhibiting low picomolar EC50 values against HCV replicons from genotypes 1 to 6. [] This broad activity stems from its ability to effectively target conserved regions of the NS5A protein across different genotypes. []
Q4: Does pibrentasvir maintain activity against common resistance-associated substitutions (RASs)?
A4: Yes, pibrentasvir is effective against many common RASs in HCV genotypes 1 to 6, including those at key amino acid positions 28, 30, 31, and 93. [] This is a key advantage as it reduces the likelihood of treatment failure due to pre-existing resistance.
Q5: Can pre-existing RASs impact the efficacy of pibrentasvir?
A6: While pibrentasvir demonstrates a high barrier to resistance, baseline polymorphisms (BPs) in NS3 or NS5A, particularly those conferring resistance to other NS5A inhibitors, can impact treatment outcome. [, ]
Q6: Are there specific HCV genotypes where baseline polymorphisms have a greater impact on pibrentasvir efficacy?
A7: Yes, studies have shown that the presence of baseline resistance-associated substitutions in genotype 3, particularly those within the NS5A region, can significantly reduce the effectiveness of glecaprevir/pibrentasvir treatment. []
Q7: What are the retreatment options for patients who experience virologic failure with glecaprevir/pibrentasvir?
A8: Sofosbuvir/velpatasvir/voxilaprevir has shown high success rates in retreating patients who previously failed a glecaprevir/pibrentasvir regimen, achieving viral suppression across all genotypes. []
Q8: How is pibrentasvir metabolized in the body?
A9: Pibrentasvir is primarily metabolized in the liver, mainly via CYP3A4. [, ] This metabolic pathway can be influenced by co-administration with other drugs that are CYP3A4 inducers or inhibitors.
Q9: What is the impact of food on pibrentasvir absorption?
A10: Food has a minimal effect on pibrentasvir bioavailability (<14% change). [] Therefore, pibrentasvir can be administered without regard to food intake.
Q10: How does renal impairment affect pibrentasvir exposure?
A11: Pibrentasvir exhibits minimal renal elimination. [] Although exposure may increase slightly with decreasing renal function, no dose adjustment is necessary for patients with renal impairment, including those on hemodialysis. []
Q11: Are there clinically relevant drug-drug interactions with pibrentasvir?
A12: Yes, co-administration with strong CYP3A4 inducers, such as rifampin, is contraindicated as they significantly reduce pibrentasvir exposure. [, ] Similarly, co-administration with atazanavir, a boosted HIV protease inhibitor, can elevate glecaprevir exposure and lead to alanine transaminase elevations. []
Q12: How does pibrentasvir interact with opioid maintenance therapies?
A14: No clinically relevant interactions were observed when glecaprevir/pibrentasvir was co-administered with methadone or buprenorphine-naloxone in patients on stable opioid maintenance therapy. [] Therefore, no dose adjustments are required in this context.
Q13: What is the efficacy of glecaprevir/pibrentasvir in treating chronic HCV infection?
A15: Clinical trials have consistently demonstrated high SVR12 rates (above 95%) with glecaprevir/pibrentasvir across diverse patient populations infected with HCV genotypes 1-6. [, , ] This includes patients with or without cirrhosis, those who are treatment-naïve or experienced, and those co-infected with HIV. [, , ]
Q14: Can glecaprevir/pibrentasvir be used in patients with advanced chronic kidney disease?
A17: Yes, glecaprevir/pibrentasvir is a preferred treatment option for patients with advanced chronic kidney disease, including those with a glomerular filtration rate (GFR) <30 mL/min. [] Its minimal renal elimination makes it a suitable choice for this patient population.
Q15: What is the efficacy and safety of glecaprevir/pibrentasvir in elderly patients?
A18: Glecaprevir/pibrentasvir is an effective and well-tolerated treatment for HCV in elderly patients aged 65 years or older, demonstrating high SVR12 rates and a low incidence of adverse events comparable to younger populations. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-{6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl}piperidin-1-yl)methyl]-1-{[(2S)-oxetan-2-yl]methyl}-1H-benzimidazole-6-carboxylic acid](/img/structure/B610018.png)
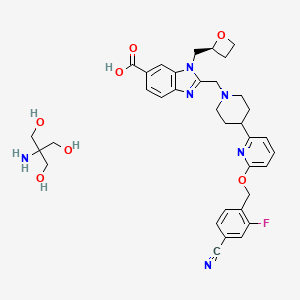
![8-[[[5-Chloro-2-[3,4-dimethyl-3,4-bis(hydroxymethyl)-1-pyrrolidinyl]-4-pyridinyl]carbonyl]amino]-1-(4-fluorophenyl)-4,5-dihydro-1H-benz[g]indazole-3-carboxamide](/img/structure/B610022.png)
![6-Chloro-5-[6-(Dimethylamino)-2-Methoxypyridin-3-Yl]-1h-Indole-3-Carboxylic Acid](/img/structure/B610024.png)
![4-[4-(4,6-dimethylpyrimidin-5-yl)-3-methylphenoxy]-1H-pyrazolo[4,3-c]pyridine](/img/structure/B610025.png)

![N-Methyl-Nalpha-[(2-Methyl-1h-Indol-3-Yl)acetyl]-N-Phenyl-L-Phenylalaninamide](/img/structure/B610027.png)
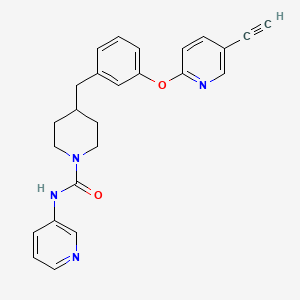


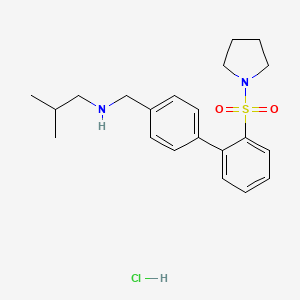
![Methanone, [(3S,4R)-4-(2,4-difluorophenyl)-1-(1,1-dimethylethyl)-3-pyrrolidinyl][(3R,5S)-4-hydroxy-3,5-dimethyl-4-phenyl-1-piperidinyl], (HCl)](/img/structure/B610035.png)
